N-(3-Acetyl-5-methoxyphenyl)acetamide
Description
N-(3-Acetyl-5-methoxyphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an acetyl group (-COCH₃) at the 3-position and a methoxy group (-OCH₃) at the 5-position.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(3-acetyl-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-10(12-8(2)14)6-11(5-9)15-3/h4-6H,1-3H3,(H,12,14) |
InChI Key |
XDEPBWWKEQRJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of 3-Amino-5-methoxyacetophenone: The primary method involves the acetylation of 3-amino-5-methoxyacetophenone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to yield N-(3-Acetyl-5-methoxyphenyl)acetamide.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Acetyl-5-methoxyphenyl)acetamide can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrazine can yield the corresponding hydrazide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydrazine, nucleophiles, appropriate solvents like ethanol or methanol.
Major Products:
Oxidation: 3-Hydroxy-5-methoxyacetophenone.
Reduction: 3-Amino-5-methoxyacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(3-Acetyl-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of analgesic and anti-inflammatory drugs. Its structural similarity to other bioactive compounds makes it a candidate for drug design and development.
Industry:
Dye and Pigment Production: It is used in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of N-(3-Acetyl-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents on the aromatic ring and adjacent functional groups. Below is a comparative analysis with key analogs:
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., sulfonyl, chloro) and heterocycles (e.g., benzothiazole, piperazine) exhibit stronger antimicrobial effects. For example, Compound 47 showed gram-positive activity due to its sulfonyl-piperazine motif, whereas N-(3-Acetyl-5-methoxyphenyl)acetamide may require additional substituents for similar efficacy .
- Solubility and Bioavailability : Methoxy and acetyl groups in the target compound likely confer moderate hydrophobicity, contrasting with hydroxymethyl-containing analogs () that improve aqueous solubility. Melatonin’s indole core enhances lipid solubility, aiding blood-brain barrier penetration .
- Synthetic Routes : Acetamides are typically synthesized via acetylation of anilines. Chalcones, however, rely on Claisen-Schmidt condensation, highlighting divergent synthetic strategies .
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